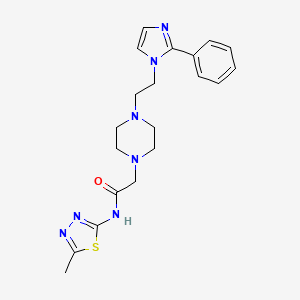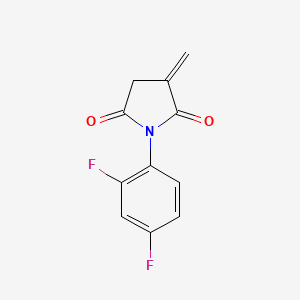
1-(2,4-Difluorophenyl)-3-methylenepyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Difluorophenyl)-3-methylenepyrrolidine-2,5-dione (1-(2,4-DFP)-3-MPD) is a synthetic molecule that has been used for various applications in research and development. It is a colorless, odorless, and relatively stable compound with a molecular weight of 271.2 g/mol. 1-(2,4-DFP)-3-MPD is a versatile molecule that has been used as an intermediate in the synthesis of various compounds, as a building block in drug discovery, and as a model compound in mechanistic studies.
Aplicaciones Científicas De Investigación
1. Stereochemical Study in Synthesis
Research conducted by Jumali et al. (2017) focused on the stereochemical outcomes in the synthesis of a structurally similar compound, 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione. The study emphasized the influence of sodium borohydride-metal chlorides systems on the reduction process of this compound, highlighting its relevance in understanding the stereochemical aspects of synthetic routes (Jumali, Shaameri, Mohamad, & Hamzah, 2017).
2. Antimicrobial and Antifungal Applications
Cvetković et al. (2019) synthesized new derivatives of pyrrolidine-2,5-diones, closely related to the target compound. Their study demonstrated significant antifungal activities of these compounds, indicating potential applications in developing novel fungicides (Cvetković, Božić, Banjac, Petrović, Soković, Vitnik, Vitnik, Uscumlic, & Valentić, 2019).
3. Molecular Structure Analysis
Tenon, Carles, and Aycard (2000) conducted a study on 1-methylpyrrolidine-2,5-dione, a molecule structurally related to the compound of interest. Their work provided insights into the molecular structure, intermolecular interactions, and hydrogen bonding patterns, essential for understanding the physicochemical properties of similar compounds (Tenon, Carles, & Aycard, 2000).
4. Quantum Chemical Investigations
A study by Uwabagira and Sarojini (2019) on a compound structurally similar to 1-(2,4-Difluorophenyl)-3-methylenepyrrolidine-2,5-dione explored the quantum chemical aspects. They focused on the compound's potential as an anti-inflammatory and anticancer agent, highlighting the role of quantum chemical analysis in evaluating the biological activities of such compounds (Uwabagira & Sarojini, 2019).
5. Antineoplastic and Anti-HIV Potential
Research by Shams El-Dine et al. (2001) synthesized 3-substituted pyrrolidine-2,4-diones and tested them for antimicrobial, anti-HIV, and antineoplastic activities. This study underscores the potential pharmaceutical applications of pyrrolidine-2,4-diones in treating a variety of diseases (Shams El-Dine, Soliman, Ashour, & Saudi, 2001).
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-3-methylidenepyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO2/c1-6-4-10(15)14(11(6)16)9-3-2-7(12)5-8(9)13/h2-3,5H,1,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSGRGMPEDNRNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(=O)N(C1=O)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(acetyloxy)imino]-N-(1,3-benzodioxol-5-yl)-2H-chromene-3-carboxamide](/img/structure/B2607845.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2607850.png)
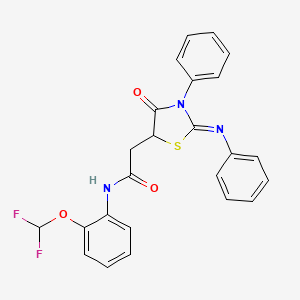

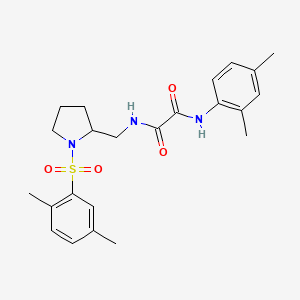
![4-formyl-N-methyl-N-[(4-morpholin-4-ylphenyl)methyl]benzamide](/img/structure/B2607854.png)
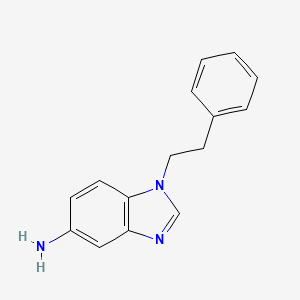
![ethyl 4-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2607859.png)
![ethyl 4-[2-(3,4-difluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2607862.png)
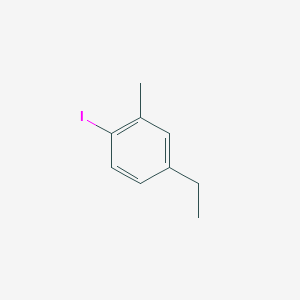
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2607865.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-3-(4-methoxybenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2607866.png)
![Sodium 2-methoxy-5-[3-oxo-3-phenylprop-1-en-1-yl]benzene-1-sulfonate](/img/structure/B2607867.png)
